Mass Shift Differentiation: +8 Da vs. +9 Da vs. +5 Da Deuterated Ruxolitinib Internal Standards
(Rac)-Ruxolitinib-d8 provides a +8 Da mass shift from unlabeled ruxolitinib (MW 306.41 → 314.41), enabling unambiguous MS/MS differentiation . This compares to Ruxolitinib-d9 (+9 Da, MW ~315.42) and hypothetical Ruxolitinib-d5 (+5 Da) formulations. A +8 Da shift ensures baseline separation of the IS channel from the M+2 and M+4 natural isotopic peaks of the unlabeled analyte, minimizing cross-talk interference while maintaining chromatographic co-elution fidelity . Insufficient mass shift (e.g., +3 to +5 Da) risks spectral overlap with the analyte's naturally occurring ¹³C₂ isotopologue, whereas excessive deuteration (e.g., d9) may introduce deuterium isotope effects that alter retention time relative to the unlabeled analyte, particularly under reversed-phase conditions [1].
| Evidence Dimension | Mass shift from unlabeled ruxolitinib (MW 306.41) |
|---|---|
| Target Compound Data | +8 Da (MW 314.41) |
| Comparator Or Baseline | Ruxolitinib-d9: +9 Da (MW ~315.42); Hypothetical Ruxolitinib-d5: +5 Da |
| Quantified Difference | Δ = 8 Da target vs. 9 Da (d9) and 5 Da (d5) alternative formulations |
| Conditions | High-resolution or triple-quadrupole LC-MS/MS; SRM/MRM acquisition |
Why This Matters
The +8 Da shift is optimal for minimizing isotopic crosstalk while avoiding deuterium-induced retention time shifts that can compromise co-elution and matrix effect correction.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
